molecular formula C12H9FN2O2 B8175442 3'-Fluoro-3-nitro-[1,1'-biphenyl]-4-amine

3'-Fluoro-3-nitro-[1,1'-biphenyl]-4-amine

Cat. No.: B8175442
M. Wt: 232.21 g/mol
InChI Key: WPMWSKJQYLKUQG-UHFFFAOYSA-N
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Description

3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine is a biphenyl derivative characterized by the presence of a fluorine atom at the 3’ position, a nitro group at the 3 position, and an amine group at the 4 position of the biphenyl structure. Biphenyl derivatives are significant in organic chemistry due to their diverse applications in medicinal chemistry, materials science, and as intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine typically involves the Suzuki–Miyaura cross-coupling reaction. This reaction is performed between 2-iodo-4-nitrofluorobenzene and a boronic acid derivative in the presence of a palladium catalyst and triphenylphosphine (PPh3) in refluxing dioxane . The reaction conditions are mild and functional group tolerant, making it a widely applied method for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of biphenyl derivatives, including 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine, often involves scalable synthetic methodologies such as the Suzuki–Miyaura coupling. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Electrophilic Substitution: Substituted biphenyl derivatives with various functional groups.

    Nucleophilic Aromatic Substitution: Substituted biphenyl derivatives with nucleophiles replacing the nitro or fluorine groups.

    Reduction: Amino-substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of 3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds and interact with biological macromolecules. The fluorine atom enhances the compound’s stability and lipophilicity, influencing its bioavailability and interaction with cellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-3-nitro-[1,1’-biphenyl]-4-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the amine group, in particular, allows for additional interactions and modifications, making it a versatile compound in various applications .

Properties

IUPAC Name

4-(3-fluorophenyl)-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O2/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(7-9)15(16)17/h1-7H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMWSKJQYLKUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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